molecular formula C6H5BrFN B1292715 2-Bromo-5-fluoro-3-methylpyridine CAS No. 38186-85-5

2-Bromo-5-fluoro-3-methylpyridine

Cat. No. B1292715
CAS RN: 38186-85-5
M. Wt: 190.01 g/mol
InChI Key: QLBXFAJGMGFVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-fluoro-3-methylpyridine is a chemical compound used as an intermediate in organic synthesis . It has applications in various fields such as pharmaceuticals, organic solvents, production of dyes, pesticides, and spices .


Synthesis Analysis

An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile . The overall yield could be increased from 3.6% to 29.4% .


Molecular Structure Analysis

The molecular formula of 2-Bromo-5-fluoro-3-methylpyridine is C6H5BrFN . It has a molecular weight of 190.01 .


Physical And Chemical Properties Analysis

2-Bromo-5-fluoro-3-methylpyridine is a liquid at room temperature . It has a density of 1.598 g/mL at 25 °C . The refractive index (n20/D) is 1.540 .

Scientific Research Applications

Pharmaceutical Research

2-Bromo-5-fluoro-3-methylpyridine: is a valuable intermediate in pharmaceutical research. It is used in the synthesis of various therapeutic compounds, including those with potential anticancer, antiviral, and anti-inflammatory properties. Its incorporation into drug molecules can enhance their metabolic stability and improve their ability to interact with biological targets .

Agricultural Chemistry

In the field of agriculture, this compound serves as a precursor for the development of novel herbicides and insecticides. The introduction of fluorine atoms into active ingredients can result in agrochemicals with increased efficacy and reduced environmental impact .

Material Science

The compound’s unique structure makes it suitable for creating advanced materials. It can be used to synthesize polymers and coatings with specific properties, such as increased resistance to heat or corrosion .

Chemical Synthesis

2-Bromo-5-fluoro-3-methylpyridine: is extensively used in organic synthesis. It acts as a building block for constructing complex molecules through various coupling reactions, which are fundamental in creating compounds for further research and development .

Environmental Science

Researchers utilize this compound in the study of environmental pollutants. It can be used to trace the degradation pathways of organic compounds in the environment and help in the development of more sustainable chemical processes .

Biochemistry

In biochemistry, this chemical is used to study enzyme-catalyzed reactions. It can act as a substrate or inhibitor in enzymatic assays, aiding in the understanding of biochemical pathways and the discovery of new drugs .

Analytical Chemistry

This compound finds applications in analytical chemistry as a standard for calibrating instruments and developing new analytical methods. It helps in the accurate quantification of substances in complex mixtures .

Nanotechnology

In nanotechnology, 2-Bromo-5-fluoro-3-methylpyridine is used to modify the surface properties of nanoparticles. This modification can lead to the creation of nanoparticles with specific functionalities, useful in targeted drug delivery systems .

Safety and Hazards

2-Bromo-5-fluoro-3-methylpyridine is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored at 2-8°C .

properties

IUPAC Name

2-bromo-5-fluoro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBXFAJGMGFVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647481
Record name 2-Bromo-5-fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoro-3-methylpyridine

CAS RN

38186-85-5
Record name 2-Bromo-5-fluoro-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38186-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-fluoro-3-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-fluoro-3-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-fluoro-3-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-fluoro-3-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-fluoro-3-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-fluoro-3-methylpyridine
Reactant of Route 6
2-Bromo-5-fluoro-3-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.